Potassium acetate hydrate

Description

Contextualization of Potassium Acetate (B1210297) Hydrate (B1144303) in Contemporary Chemical Science

The study of potassium acetate and its hydrates is an active and evolving field. Once considered a simple and well-understood compound, recent discoveries have revitalized interest, revealing complexities in its structure and properties that challenge long-held assumptions.

In inorganic chemistry, potassium acetate is recognized for its diverse applications. It is a key component in the development of "water-in-salt" (WIS) electrolytes, which are highly concentrated aqueous solutions being explored for safer, low-cost, and high-voltage batteries. rsc.orgresearchgate.net The high solubility of potassium acetate in water allows for the creation of these WIS conditions. rsc.org Research also focuses on its role as a less corrosive alternative to chloride-based salts for deicing applications, particularly on sensitive infrastructure like airport runways. vedantu.comwikipedia.orgmndot.gov Studies have shown that corrosion rates for metal alloys like copper and aluminum can be up to three orders of magnitude lower in potassium acetate solutions compared to chloride solutions. mdpi.com Furthermore, its potential use in liquid desiccant air conditioning systems is being investigated due to its favorable corrosion and transport properties. mdpi.com Recent fundamental research has been dedicated to understanding its thermal properties, phase transitions, and the precise crystal structures of its various polymorphs and hydrates. researchgate.netnih.govacs.orgacs.org

In the realm of organic and biochemical research, potassium acetate serves several important functions. It is employed as a catalyst in the manufacturing of polyurethanes. vedantu.comwikipedia.orgatamanchemicals.com In molecular biology, its ability to precipitate sodium dodecyl sulfate (B86663) (SDS) and SDS-bound proteins makes it a crucial reagent for purifying DNA. wikipedia.orgontosight.ai Historically and in specific organic syntheses, it has been used in the preparation of compounds like 2,4-dinitrophenylhydrazine. orgsyn.org It is also utilized in mixtures for tissue preservation and fixation. wikipedia.org

The scientific focus on hydrated salts has broadened significantly over time. Initially centered on basic characterization, research has evolved to harness their unique properties for advanced applications. A major trajectory is their investigation as phase change materials (PCMs) for thermal energy storage. elsevierpure.comfactmr.com Hydrated salts are attractive for this purpose due to their high heat storage density. elsevierpure.comutwente.nl Contemporary research is moving beyond simple salts to develop composite materials, which incorporate hydrated salts into porous substrates to overcome practical challenges like phase separation, liquid leakage, and supercooling. utwente.nlmdpi.com

Another expanding research avenue is thermochemical energy storage, where the reversible hydration and dehydration of salts are used to store and release energy. mdpi.comacs.org Furthermore, a specialized frontier of research has emerged to study the behavior of salt hydrates under extreme conditions, such as the high-pressure, low-temperature environments believed to exist on icy moons, which has implications for planetary science. nhm.ac.uk

Scope and Objectives of Academic Inquiry Pertaining to Potassium Acetate Hydrate

Current academic inquiry aims to resolve fundamental questions about this compound's nature and leverage this understanding for technological innovation.

The research frontiers for this compound are primarily in materials and energy science.

Energy Applications: A significant frontier is its application in advanced electrolytes. Concentrated solutions of potassium acetate are being studied to create a new class of "water-in-salt" electrolytes for high-voltage aqueous batteries, offering a potentially safer and less expensive alternative to current technologies. rsc.orgresearchgate.net Another active area is its potential as a latent heat storage material, with studies focusing on the thermal properties of its hydrated forms, such as the dihydrate, for cooling and air conditioning applications. researchgate.netelsevierpure.com

Environmental and Materials Science: The development of environmentally benign, low-corrosion deicers is a major research thrust. mndot.govmdpi.combts.gov This includes not only performance evaluation but also understanding its chemical interactions with materials like concrete, specifically its role in the alkali-silica reaction. sci-hub.se Its use as a less corrosive liquid desiccant for energy-efficient HVAC systems is also a key area of investigation. mdpi.com

Fundamental Chemistry: A pivotal research frontier involves the precise structural determination of potassium acetate's various solid-state forms. Recent crystallographic studies have fundamentally revised the understanding of its hydrates, identifying new phases and disproving the existence of others that were accepted for a century. nih.govacs.orgacs.org This foundational work is critical for accurately interpreting its properties and optimizing its performance in all applications.

Recent advancements have highlighted significant historical gaps in the understanding of this compound.

Compositional and Structural Uncertainty: For over a century, the primary hydrated forms of potassium acetate at ambient temperature were believed to be a "sesquihydrate" (1.5 water molecules per formula unit) and a "hemihydrate" (0.5 water molecules). nih.govacs.org However, research published for release in 2025 has revealed through detailed crystallographic analysis that these compositions were likely incorrect. nih.govacs.orgacs.org The true, reliably determined phases are 3KOAc·2H₂O and a non-stoichiometric hydrate, KOAc·xH₂O (where x = 0.38–0.44). acs.orgacs.org This discovery underscores a major, long-standing knowledge gap stemming from a lack of definitive structural data. nih.govacs.org

Incomplete Physicochemical Data: Despite its potential for energy storage, a systematic and comprehensive study of the physical-chemical properties of highly concentrated potassium acetate solutions has been identified as lacking in the scientific literature. researchgate.net

Lack of Quantitative Field Data: While potassium acetate is used as a deicer, its performance has been largely documented through anecdotal evidence. Rigorous, quantitative field studies have been attempted but have faced challenges in data collection, leaving a gap between its reputed effectiveness and robust scientific validation. mndot.govbts.gov

Historical Overview of Seminal Research Developments on this compound

The scientific history of potassium acetate stretches from early chemistry to modern materials science.

Early Chemistry: Before modern chemical nomenclature, the compound was known by various names such as terra foliata tartari and sal diureticus, and it was used as an expectorant and diuretic. wikipedia.org A landmark moment in chemical history occurred in 1760 when it was used in the synthesis of Cadet's fuming liquid, which is recognized as the first organometallic compound ever produced. wikipedia.orgatamanchemicals.com

Hydrate Characterization: Early studies of the potassium acetate-water system led to the reporting of sesquihydrate and semihydrate forms. wikipedia.orgacs.orgacs.org These compositions were cited in reference books and scientific literature for over a century. acs.org For example, it was reported that the sesquihydrate begins to convert to the semihydrate at 41.3 °C. wikipedia.org

Modern Re-evaluation: The most significant recent development has been the comprehensive re-examination of the compound's solid-state structures. Using modern techniques like single-crystal and variable-temperature X-ray diffraction, researchers have determined the crystal structures of anhydrous potassium acetate polymorphs and its true hydrated forms for the first time. nih.govacs.orgacs.org This work clarified the nature of its phase transitions and definitively established the compositions of its stable hydrates at ambient temperature, correcting the long-standing misconceptions in the literature. acs.orgacs.org This foundational research provides a new, accurate basis for all future studies of the material.

Data Tables

Table 1: Physicochemical Properties of Potassium Acetate and Its Hydrates This table summarizes key properties gathered from various sources. Note that properties can vary based on the degree of hydration.

| Property | Value | Source(s) |

| Anhydrous Potassium Acetate (CH₃COOK) | ||

| Molar Mass | 98.142 g/mol | vedantu.com |

| Appearance | White crystalline powder, deliquescent | vedantu.com |

| Melting Point | 292 °C (565 K) | vedantu.comontosight.aifuncmater.com |

| Density | 1.8 g/cm³ (at 20 °C) | funcmater.com |

| pH of Aqueous Solution | 7.5 - 9.0 | vedantu.com |

| Potassium Acetate Dihydrate (KOAc·2H₂O) | ||

| Melting Point | 291 K (18 °C) | researchgate.netelsevierpure.com |

| Heat of Fusion | 135 kJ/kg | researchgate.netelsevierpure.com |

Table 2: Identified Crystalline Hydrates of Potassium Acetate This table contrasts the historically reported hydrates with the structures recently and definitively identified through modern crystallographic methods.

| Hydrate Form | Historical Belief/Observation | Recent Definitive Finding (2025 Publication) | Source(s) |

| "Hemihydrate" | KOAc·0.5H₂O, formed from sesquihydrate above 41.3 °C. | Disproven; the actual phase is KOAc·xH₂O (x = 0.38–0.44). | wikipedia.orgacs.orgacs.org |

| "Sesquihydrate" | KOAc·1.5H₂O, the commonly accepted hydrate at room temperature. | Disproven; the most thermodynamically stable hydrate at ambient conditions is 3KOAc·2H₂O. | nih.govacs.orgacs.org |

| Dihydrate | KOAc·2H₂O, crystallizes upon cooling aqueous solutions. | Confirmed; monoclinic crystals that melt at 291 K. | researchgate.netacs.orgelsevierpure.com |

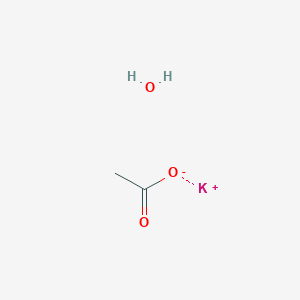

Structure

2D Structure

Propriétés

IUPAC Name |

potassium;acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.K.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYVPVNGUXMWMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Potassium Acetate Hydrate Formation

Elucidation of Crystallization Kinetics and Growth Mechanisms

The formation of potassium acetate hydrates from aqueous solutions is governed by complex crystallization kinetics, encompassing nucleation and crystal growth. These processes are fundamental in determining the final crystal size, morphology, and purity of the hydrated salt.

Nucleation, the initial formation of stable crystalline entities from a supersaturated solution, is the first critical step in crystallization. For potassium acetate, this can be influenced by external stimuli. Research has shown that ultrashort laser pulses can be focused into a supersaturated potassium acetate (AcOK) aqueous solution to induce crystallization. researchgate.net This technique allows for the precise and reproducible preparation of desired crystal polymorphs. researchgate.net In such studies, needle-like crystals have been identified as a metastable phase, while plate-like crystals represent the stable phase. researchgate.net

The rate of crystal growth, which occurs after nucleation, is a concurrent phenomenon that competes for the available solute in the supersaturated solution. researchgate.net The interplay between nucleation and growth rates dictates the crystal size distribution of the final product. researchgate.net A high nucleation rate can lead to a large number of small crystals, whereas a dominant growth rate results in fewer, larger crystals. mdpi.com While specific kinetic models for this compound are not extensively detailed in the provided literature, the general principles of crystallization kinetics apply. The growth process is driven by the level of supersaturation, with higher levels generally leading to faster growth, although excessive supersaturation can also trigger rapid nucleation, hindering the growth of larger crystals. researchgate.netmdpi.com

Supersaturation is the primary driving force for both nucleation and crystal growth. researchgate.netharvard.edu It can be achieved by various methods, including cooling a saturated solution or evaporating the solvent. The level of supersaturation significantly impacts the kinetics; higher supersaturation increases the probability of solute molecules colliding and forming nuclei, thereby reducing the induction time before crystallization begins. mdpi.com However, excessively high supersaturation can lead to the formation of smaller, lower-quality crystals due to the intense competition between nucleation and growth processes. mdpi.com

Temperature is a critical parameter that directly influences the solubility of potassium acetate and, consequently, the level of supersaturation. Cooling a saturated potassium acetate solution is a common method to induce hydrate formation. For instance, it has been suggested that potassium acetate dihydrate can be crystallized by cooling a solution to 229 K (-44 °C). elsevierpure.com Temperature gradients can also control the rate of crystallization. A patented method for producing high-purity potassium acetate involves evaporating the filtrate at 105-115°C, followed by cooling to 55-65°C for vacuum crystallization, demonstrating the use of controlled temperature changes to manage the process. google.com

While the specific effects of various impurities on this compound morphology are not detailed, the general mechanisms are applicable. The presence of impurities can introduce a "dead zone" at low supersaturations where the crystal growth rate tends to zero. orientjchem.org Additives can also be used intentionally to control the process. One method for producing potassium acetate mentions carrying out crystallization in the presence of tartaric acid, which acts as an additive to influence the final product's purity and characteristics. google.com The interaction between additives and the crystal surface is often governed by electrostatic potential. researchgate.net

Thermodynamic and Kinetic Considerations in Hydrate Formation and Stability

The formation, stability, and interconversion of different potassium acetate hydrates are governed by thermodynamic principles, which can be visualized through phase diagrams and studied via thermal analysis.

Phase diagrams are essential for understanding the stability of different hydrate forms under varying conditions of temperature and concentration. For the potassium acetate-water system, recent studies have led to the reliable determination of its hydrated forms, revealing two new phases: 3KOAc·2H₂O and KOAc·xH₂O (where x = 0.38–0.44). acs.orgnih.gov These findings replace the long-held belief that the primary hydrated forms at ambient temperature were a sesquihydrate and a hemihydrate. acs.orgnih.gov

The phase behavior is also crucial for applications such as anti-icing agents. Studies on the potassium acetate–ethylene (B1197577) glycol–water and potassium acetate–glycerol (B35011)–water ternary systems have been conducted to determine phase equilibria at sub-zero temperatures. bohrium.comsemanticscholar.org These investigations identify the eutectic temperatures, which represent the lowest freezing point for a mixture. The addition of ethylene glycol or glycerol to potassium acetate solutions significantly lowers the eutectic temperature, making these compositions effective anti-icing agents for harsh climates. bohrium.comresearchgate.net

| System | Component Ratio (Glycol/Glycerol : KOAc) | Eutectic Temperature Range | Reference |

|---|---|---|---|

| Potassium Acetate – Ethylene Glycol – Water | 3:1 to 1:3 | -52°C to -66°C | bohrium.com |

| Potassium Acetate – Glycerol – Water | 3:1 to 1:3 | Down to -62°C | semanticscholar.org |

The processes of hydration and dehydration involve transitions between different solid phases of potassium acetate. These transitions have been studied in detail using techniques like variable-temperature X-ray diffraction and thermal analysis. acs.orgnih.gov The transformation of anhydrous potassium acetate (AcOK·0H₂O) into hydrated forms such as KOAc·xH₂O and 3KOAc·2H₂O can occur at room temperature. researchgate.net

Thermal analysis has identified several phase transitions. For example, upon saturation in a water solution, the sesquihydrate (CH₃COOK·1.5H₂O) begins to form a semihydrate at 41.3 °C. wikipedia.orgvedantu.com Further studies have confirmed the existence of multiple, reversible phase transitions at different temperatures, with the transition enthalpies (ΔH) being dependent on the heating and cooling rates. researchgate.net Potassium acetate dihydrate has a melting point of 291 K (18°C) and a heat of fusion of 135 kJ/kg, making it a candidate for latent heat storage applications. elsevierpure.comelsevierpure.com

| Hydrate Form / Transition | Transition Temperature | Notes | Reference |

|---|---|---|---|

| Potassium Acetate Dihydrate (KOAc·2H₂O) | 291 K (18°C) | Melting Point | elsevierpure.com |

| Potassium Acetate Sesquihydrate (KOAc·1.5H₂O) | 41.3 °C | Begins to form semihydrate | wikipedia.org |

| Phase Transition Tc1 | 349 K (76°C) | Orientational transition of the acetate ion | researchgate.net |

| Phase Transition Tc2 | 413 K (140°C) | Displacive transition | researchgate.net |

Reaction Pathway Analysis and Identification of Intermediate Species in Hydrate Synthesis

The formation of this compound from an aqueous solution is a complex process that extends beyond a simple precipitation event. Modern analytical and computational techniques have shed light on a multi-step pathway involving the dynamic association of ions and water molecules, leading to the final crystalline hydrate structure. The synthesis is not merely the aggregation of ions but a structured journey from solvated ions to a well-defined crystal lattice, mediated by various intermediate species.

The initial state of potassium acetate in an aqueous solution involves the dissociation of the salt into potassium (K⁺) and acetate (CH₃COO⁻) ions. These ions are not isolated but are surrounded by water molecules, forming hydration shells. The structure and dynamics of these hydration shells are the first step in the pathway to hydrate formation. Molecular dynamics simulations and spectroscopic studies are instrumental in understanding these transient structures.

As the concentration of the solution increases, or as temperature conditions change to favor crystallization, the freely moving hydrated ions begin to interact more significantly. This leads to the formation of ion pairs. Spectroscopic analyses, including X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS), have been employed to probe these interactions. For aqueous acetate solutions, the extent of direct ion pairing has been observed to follow the sequence NH₄⁺ < K⁺ < Li⁺ < Na⁺ nih.gov. This indicates that potassium ions and acetate ions do form contact ion pairs in solution, which can be considered a primary type of intermediate species.

Beyond simple ion pairing, the concept of "pre-nucleation clusters" has emerged as a crucial component of the crystallization pathway for many ionic compounds nih.gov. These clusters are stable, nanoscale agglomerations of ions and, in this case, water molecules that exist in the solution before the onset of classical nucleation. While direct experimental visualization of these clusters for potassium acetate is challenging, their existence is inferred from the principles of non-classical nucleation theories. These clusters are dynamic in nature and are in equilibrium with the solvated ions.

The table below outlines the proposed intermediate species in the formation of this compound, based on spectroscopic evidence and nucleation theories.

| Intermediate Species | Description | Primary Method of Investigation |

| Hydrated Ions | K⁺ and CH₃COO⁻ ions individually surrounded by a shell of oriented water molecules. | Molecular Dynamics (MD) Simulations, Spectroscopic Techniques |

| Solvent-Shared Ion Pairs | K⁺ and CH₃COO⁻ ions in close proximity, separated by one or more water molecules in their hydration shells. | Spectroscopic analysis (e.g., Raman, IR), Computational Chemistry |

| Contact Ion Pairs | K⁺ and CH₃COO⁻ ions in direct contact, with their hydration shells partially disrupted. | X-ray Absorption Spectroscopy (XAS), Resonant Inelastic X-ray Scattering (RIXS) nih.gov |

| Pre-nucleation Clusters | Stable, nanoscale aggregates of potassium acetate and water molecules, larger than simple ion pairs. | Inferred from non-classical nucleation theories and observed in analogous systems nih.gov. |

The reaction pathway can, therefore, be conceptualized as a progression from solvated ions to the final crystalline hydrate through these intermediate species. The specific hydrate form that crystallizes is dependent on factors like temperature and solute concentration, which influence the stability and structure of the pre-nucleation clusters. For instance, the formation of different hydrates, such as 3KOAc·2H₂O and KOAc·xH₂O (where x ranges from 0.38 to 0.44), is a result of the specific arrangement of ions and water molecules within the critical nucleus that forms from a pre-nucleation cluster nih.gov.

Recent advanced research has provided more detailed insights into the composition of potassium acetate hydrates, correcting long-standing assumptions. Through techniques like variable-temperature X-ray diffraction, two new phases, 3KOAc·2H₂O and KOAc·xH₂O (with x = 0.38–0.44), have been identified, supplanting the previously accepted notions of "sesquihydrate" and "hemihydrate" at ambient temperatures nih.gov. This underscores the complexity of the hydration process and the importance of precise analytical methods in identifying the final products of the reaction pathway.

Advanced Structural Characterization and Crystallographic Studies of Potassium Acetate Hydrate

Single-Crystal X-ray Diffraction Analysis of Potassium Acetate (B1210297) Hydrate (B1144303) Polymorphs

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. Its application to potassium acetate hydrate systems has been pivotal in identifying and characterizing its various hydrated forms, known as pseudopolymorphs. acs.orgresearchgate.net

For the first time, the crystal structures of potassium acetate (KOAc) polymorphs and hydrates have been determined, leading to the reliable characterization of two new phases: 3KOAc·2H₂O and KOAc·xH₂O (where x = 0.38–0.44). acs.orgnih.gov These findings correct the historical assignment of these forms as a "sesquihydrate" and "hemihydrate," respectively. acs.orgnih.gov The crystallographic properties of a commercial potassium acetate powder have also been analyzed, showing that the initial material consisted of two different chemical compounds with tetragonal structures. researchgate.net

Detailed single-crystal XRD analysis provides precise unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. While specific parameters for all newly identified hydrates are detailed in dedicated crystallographic databases, an example of a trigonal structure determined for a potassium acetate crystal highlights the precision of the technique. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R3 (No. 148) |

| a (Å) | 9.27150(8) |

| b (Å) | 9.27150(8) |

| c (Å) | 21.1298(4) |

| Volume (ų) | 1572.99(4) |

| Z | 3 |

| Temperature (K) | 110(2) |

The crystal structures of potassium acetate hydrates are stabilized by a complex network of intermolecular forces, primarily ionic interactions and hydrogen bonds. The potassium cation (K⁺) is typically coordinated by multiple oxygen atoms from both the carboxylate groups of the acetate anions and the water molecules. nih.goviucr.org In related hydrated crystal structures, the K⁺ ion's coordination sphere can be described as a distorted polyhedron, such as a double capped octahedron. nih.gov

The water molecules play a crucial role in bridging different components of the structure. They act as hydrogen bond donors, forming strong O—H⋯O bonds with the oxygen atoms of the acetate's carboxylate group. researchgate.netnih.gov This extensive hydrogen-bonding network unites the structural elements into a stable, three-dimensional framework. nih.gov The presence of strong hydrogen bonds in such crystals is a key feature that influences their physical properties and can be corroborated by spectroscopic methods. researchgate.net

Polymorphism describes the ability of a compound to exist in more than one crystal structure, while pseudopolymorphism refers specifically to crystalline forms that incorporate solvent molecules, such as water (hydrates). nih.gov Potassium acetate exhibits a rich family of pseudopolymorphs. researchgate.net

Recent research has fundamentally changed the understanding of these forms. acs.orgnih.gov It was established that the previously accepted "hemihydrate" and "sesquihydrate" were mischaracterizations. Instead, detailed variable-temperature X-ray diffraction and thermal analyses identified two distinct, previously unknown phases:

KOAc·xH₂O (x = 0.38–0.44): A non-stoichiometric hydrate, previously known as the hemihydrate. acs.orgnih.gov

3KOAc·2H₂O: A distinct stoichiometric hydrate, previously referred to as the sesquihydrate. acs.orgnih.gov

In addition to these, other known forms include the anhydrate (KOAc·0H₂O) and a dihydrate (KOAc·2H₂O). researchgate.net Studies have shown that the transformation between these forms can occur at room temperature; for instance, the anhydrate can transform into KOAc·xH₂O and 3KOAc·2H₂O upon hydration. researchgate.net The 3KOAc·2H₂O form has been identified as being more stable than the KOAc·xH₂O phase. researchgate.net This complex relationship between different hydrated states is a classic example of pseudopolymorphism in chemical systems.

Spectroscopic Investigations for Elucidating Molecular and Crystal Structure

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational and electronic properties of molecules, offering insights into functional groups, bonding environments, and molecular dynamics.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the structure of molecules by measuring their vibrational modes. researchgate.net The spectra of this compound feature characteristic peaks corresponding to the acetate ion and the water molecules. researchgate.net

The acetate ion's key vibrations include:

C-C Stretching: Provides information about the carbon backbone.

C-O and C=O Stretching: The symmetric and asymmetric stretches of the carboxylate group (COO⁻) are particularly sensitive to the local environment, including coordination with the potassium ion.

CH₃ Bending and Stretching: Vibrations associated with the methyl group.

O-C-O Bending: A deformation mode of the carboxylate head group.

The water molecules exhibit distinct vibrational bands:

O-H Stretching: This band, typically appearing in the 3000-3600 cm⁻¹ region, is very sensitive to hydrogen bonding. In a strongly hydrogen-bonded crystal lattice, this band often shifts to lower wavenumbers. researchgate.net

O-H Bending: This mode, found around 1600-1640 cm⁻¹, can shift to higher wavenumbers when water is involved in strong hydrogen bonds. researchgate.netresearchgate.net

The shifting of these water bands in the spectra of this compound confirms the presence of a robust hydrogen-bonding network, which is consistent with the structural data obtained from X-ray diffraction. researchgate.net

| Vibrational Mode | Typical Spectral Region (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Water) | ~3000 - 3600 | Broad band, position sensitive to H-bonding strength. researchgate.netnih.gov |

| C-H Stretch (Methyl) | ~2900 - 3000 | Characteristic of the acetate methyl group. researchgate.net |

| O-H Bend (Water) | ~1640 | Confirms the presence of water of hydration. researchgate.net |

| COO⁻ Asymmetric Stretch | ~1550 - 1610 | Sensitive to coordination with K⁺ ion. |

| COO⁻ Symmetric Stretch | ~1400 - 1450 | Sensitive to coordination with K⁺ ion. researchgate.net |

| CH₃ Bending (Scissoring/Rocking) | ~1300 - 1450 | Deformation modes of the methyl group. |

| C-C Stretch | ~920 - 950 | Vibration of the acetate carbon-carbon bond. |

| O-C-O Bending | ~650 - 700 | Deformation of the carboxylate group. |

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for characterizing the local atomic environment and dynamics in crystalline materials. While specific ssNMR studies on this compound are not widely reported, the technique's principles can be applied to understand its potential for structural elucidation. nih.govacs.org ssNMR can provide information that is highly complementary to diffraction data, especially in distinguishing crystallographically similar but magnetically distinct sites. researchgate.net

Probing the Potassium Environment: ³⁹K ssNMR could be used to directly probe the local environment of the potassium ions. researchgate.net Different pseudopolymorphs (e.g., 3KOAc·2H₂O vs. KOAc·xH₂O) would likely feature K⁺ ions with different coordination numbers or geometries, resulting in distinct ³⁹K ssNMR spectra. This would allow for a clear differentiation between phases. researchgate.netresearchgate.net

Characterizing the Acetate Anion: ¹³C ssNMR can distinguish between non-equivalent carbon atoms within the crystal's unit cell. If a hydrate's structure contains multiple, crystallographically distinct acetate ions, ¹³C ssNMR would reveal separate signals for the carboxyl and methyl carbons of each unique anion.

Investigating Dynamics: ¹H ssNMR is particularly useful for studying the dynamics of hydrogen-containing species. In this compound, this technique could monitor the motion of the water molecules, such as rotations or exchanges, and probe the strength and nature of the hydrogen bonds.

Studies on related alkali metal carboxylates and hydrated ionic crystals have demonstrated the utility of ssNMR in characterizing metal ion coordination and tracking the mobility of hydrated ions within a crystal lattice, supporting its potential application for in-depth studies of this compound systems. nih.govacs.orgresearchgate.net

Advanced Techniques: Neutron Diffraction and Electron Diffraction for Complementary Structural Data

To augment the structural data obtained from XRD, neutron and electron diffraction serve as powerful complementary tools. They are particularly adept at overcoming the intrinsic limitations of X-ray methods, especially in the study of hydrated compounds.

Neutron Diffraction is exceptionally sensitive to the positions of light elements, most notably hydrogen. Unlike X-rays, which are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction an invaluable technique for accurately determining the location and orientation of water molecules within the crystal lattice of this compound. It can precisely measure O-H bond lengths and H-O-H bond angles, as well as detail the hydrogen bonding network between the water molecules and the acetate anions. While specific neutron diffraction studies on this compound are not widely published, the technique has been successfully applied to similar compounds, such as potassium hydrogen bis-phenylacetate, to elucidate the positions and thermal vibrations of all atoms, including the hydrogen atoms . In studies of analogous compounds like concentrated aqueous sodium acetate, neutron diffraction has been used to determine intramolecular parameters and the hydrogen-bonded distances between solvent water molecules jps.or.jp.

Electron Diffraction , often performed within a Transmission Electron Microscope (TEM), provides crystallographic information from exceptionally small crystal volumes. This is advantageous when large single crystals required for other diffraction techniques are difficult to grow. The strong interaction between electrons and matter means that even micro- or nanoscale crystals can produce detailed diffraction patterns mdpi.com. These patterns provide information on lattice parameters, crystal symmetry, and can help in identifying different hydrated phases or polymorphs present in a sample seppyo.org. Fourier analysis of high-resolution TEM images can also reveal the quality of the crystal lattice and identify defects nih.gov.

| Technique | Primary Interaction | Key Advantages for this compound Studies | Type of Data Obtained |

|---|---|---|---|

| Neutron Diffraction | Neutron-Nuclear | High sensitivity to hydrogen atoms; ability to distinguish between isotopes. | Precise location and orientation of water molecules, hydrogen bond geometry, atomic thermal vibrations . |

| Electron Diffraction | Electron-Coulombic | Applicable to micro- and nanoscale crystals; can be combined with direct imaging (TEM). | Lattice parameters from small volumes, crystal symmetry, identification of defects and different phases mdpi.com. |

Morphological Characterization at Micro- and Nanoscale

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Crystal Habit

SEM and TEM are cornerstone techniques for characterizing the morphology and structure of crystalline materials over a range of length scales.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, offering detailed information about the crystal habit. Research on commercial potassium acetate powder using SEM in conjunction with XRD has shown that the initial material can be composed of two different chemical compounds characterized by tetragonal structures researchgate.net. One of these compounds was identified as a hydrated form that disappears upon heating researchgate.net. SEM is used to analyze key morphological features such as:

Crystal Size and Distribution: Quantifying the range of particle sizes in a bulk sample.

Crystal Shape: Describing the external geometry, including the expression of different crystal faces.

Surface Texture: Visualizing the smoothness or roughness of crystal faces and identifying surface defects.

Transmission Electron Microscopy (TEM) offers significantly higher magnification and resolution than SEM, allowing for the visualization of the internal structure of crystals. To be analyzed by TEM, samples must be sufficiently thin to allow the electron beam to pass through nih.gov. TEM can reveal:

Lattice Fringes: Direct imaging of the crystallographic planes.

Crystal Defects: Identification of dislocations, stacking faults, and grain boundaries that can impact the material's properties.

Nanocrystalline Features: Characterizing the habit and quality of very small crystals that may be present in the sample seppyo.org.

| Microscopy Technique | Typical Resolution | Information Provided on Crystal Habit | Sample Requirements |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | ~1-10 nanometers | 3D surface topography, particle size and shape, surface texture researchgate.netresearchgate.net. | Sample must be conductive or coated with a conductive layer. |

| Transmission Electron Microscopy (TEM) | <1 nanometer | 2D projection of internal structure, lattice imaging, identification of dislocations and defects nih.gov. | Sample must be electron-transparent (typically <100 nm thick). |

Atomic Force Microscopy (AFM) for Surface Topography and Growth Mechanisms

Atomic Force Microscopy (AFM) is a powerful surface science technique capable of generating three-dimensional topographical images with nanoscale, and in some cases, atomic resolution. A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever is used to reconstruct the surface topography researchgate.net. For a hydrated crystal, AFM is particularly valuable because it can be operated in an aqueous environment, allowing for the study of the crystal surface in its native state.

Surface Topography: AFM can precisely map the surface of this compound crystals, revealing features such as:

Terraces and Step Edges: Flat crystallographic planes (terraces) separated by steps that are often only one or a few unit cells in height.

Growth Spirals: Helical step patterns originating from screw dislocations, which are a key mechanism of crystal growth.

Etch Pits: Depressions formed at defect sites when a crystal is exposed to an undersaturated solution.

Growth Mechanisms: One of the most significant applications of AFM is the in-situ study of crystal growth processes. By imaging the crystal surface in a supersaturated solution of potassium acetate, it is possible to directly observe the dynamics of crystallization in real-time. This allows researchers to investigate fundamental growth mechanisms, such as how new layers are nucleated on terraces and how steps advance across the crystal face mdpi.comnih.gov. Furthermore, AFM can probe the structured layers of water (hydration layers) at the solid-liquid interface, which play a crucial role in the crystallization of hydrated salts rsc.org. By measuring the force between the AFM tip and the crystal surface as a function of distance, information about the organization and properties of these interfacial water layers can be obtained rsc.orgiaea.org.

| AFM Application | Key Research Findings and Potential Insights |

|---|---|

| Topographical Imaging | Provides nanoscale-resolution 3D maps of crystal surfaces, revealing terraces, step edges, and defect structures like etch pits and screw dislocations researchgate.net. |

| In-Situ Growth Studies | Allows for real-time visualization of crystal growth, enabling the study of step-flow kinetics, 2D nucleation, and the influence of additives or impurities on the growth process nih.gov. |

| Force Spectroscopy | Measures the forces between the tip and the surface, providing information on the mechanical properties and the structure of the hydration layers at the crystal-solution interface rsc.orgiaea.org. |

Theoretical and Computational Investigations of Potassium Acetate Hydrate

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are essential for elucidating the electronic properties and bonding characteristics of potassium acetate (B1210297) hydrate (B1144303). These ab initio (from first principles) and Density Functional Theory (DFT) methods provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Studies on potassium acetate using DFT have focused on optimizing the molecular geometry and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net For potassium acetate, DFT calculations have determined this energy gap, providing insights into its electronic properties. researchgate.net The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

DFT calculations also enable the determination of charge distribution across the molecule. This analysis helps in understanding the nature of the ionic bond between the potassium cation (K⁺) and the acetate anion (CH₃COO⁻) and how charge is distributed within the acetate ion itself.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.151 eV |

| LUMO Energy | -2.482 eV |

| HOMO-LUMO Energy Gap | 3.669 eV |

This interactive table summarizes key electronic properties of potassium acetate as determined by Density Functional Theory (DFT) calculations. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict the energetic and spectroscopic properties of hydrated potassium acetate clusters. These high-level computational methods can be used to study the interactions between the potassium ion, the acetate anion, and surrounding water molecules. nih.govcas.cz

Energetic predictions involve calculating the binding energies and enthalpies of formation for clusters of K⁺(CH₃COO⁻)(H₂O)n. These calculations help to understand the stability of different hydrated forms and the strength of the ion-solvent and solvent-solvent interactions. For instance, calculations can determine the free energy change associated with the formation of a contact ion pair between the potassium cation and the acetate anion in an aqueous environment. cas.cz

Spectroscopic predictions focus on calculating vibrational frequencies. nih.gov Theoretical infrared (IR) spectra can be generated and compared with experimental data to confirm the structures of hydrated clusters. researchgate.net Studies on analogous hydrated potassium halide clusters show that the successive addition of water molecules lengthens the bond between the cation and anion and causes a corresponding decrease in the bond's stretching frequency. nih.govsemanticscholar.orgsemanticscholar.org This principle applies to the K⁺---O(acetate) interaction in potassium acetate hydrate, where the presence and arrangement of water molecules are predicted to modulate its vibrational properties. These calculations are crucial for interpreting experimental spectra and understanding the hydrogen-bonding network within the crystal. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound in aqueous environments and the forces that govern its crystal structure.

MD simulations are instrumental in characterizing the hydration shell of the potassium (K⁺) and acetate (CH₃COO⁻) ions in an aqueous solution. These simulations reveal the number of water molecules in the primary hydration shell, their orientation, and their residence time around the ions.

The stability of the this compound crystal lattice is determined by a complex network of intermolecular forces, including ion-ion, ion-water, and water-water interactions. Recent studies have successfully determined the crystal structures of various potassium acetate hydrates, revealing new phases such as 3KOAc·2H₂O and KOAc·xH₂O (where x = 0.38-0.44).

MD simulations can complement these experimental findings by modeling the forces that maintain these crystal structures. By developing appropriate force fields, simulations can calculate the lattice energy and predict the stability of different hydrate forms (polymorphs and pseudopolymorphs). researchgate.net These simulations elucidate the critical role of hydrogen bonding between the water molecules and the carboxylate group of the acetate anion in stabilizing the crystal lattice. Understanding these forces is key to explaining the hydration-dehydration processes and phase transitions observed in thermal analysis experiments.

Predictive Modeling of Crystallization and Growth Processes

Predictive modeling aims to understand and control the formation of crystals from a solution. For this compound, this involves modeling nucleation, the initial formation of crystal nuclei, and the subsequent growth of these nuclei into macroscopic crystals.

The crystallization of potassium acetate from aqueous solutions can lead to various hydrated forms, including dihydrate, "sesquihydrate," and "hemihydrate" phases. nih.gov The formation of a specific phase can be influenced by factors such as supersaturation, temperature, and the presence of impurities. Models for crystal growth often start with geometric predictions, such as the Bravais–Friedel–Donnay–Harker (BFDH) model, which relates the crystal morphology to its internal lattice structure.

More advanced kinetic models use computational approaches like Molecular Dynamics to simulate the process of nucleation at the molecular level. These simulations can track the formation of ion clusters in a supersaturated solution, providing insight into the mechanism and rate of nucleation. For crystal growth, models can predict how different crystal faces will grow based on their surface energies and interactions with the solvent and solute molecules. This understanding is crucial for controlling the final crystal size and shape, which are important properties in industrial applications. Recent research has even explored triggering the crystallization of metastable phases of potassium acetate using ultrashort laser pulses, a process that can be analyzed and optimized with predictive modeling. semanticscholar.org

Computational Fluid Dynamics (CFD) for Reactor Design and Process Optimization

Computational Fluid Dynamics (CFD) has emerged as a powerful tool in chemical engineering for analyzing and optimizing reactor design and processes, including the crystallization of substances like this compound. acs.orgbiomedres.us CFD provides detailed, three-dimensional insights into the complex interplay of fluid flow, heat transfer, and mass transfer within a crystallizer, which are critical factors influencing the final crystal product's quality. cambridge.orgresearchgate.net

The application of CFD in crystallizer design allows for the simulation of hydrodynamic conditions that are otherwise difficult to measure or visualize experimentally. acs.orgmdpi.com By solving the fundamental equations of fluid motion, CFD can predict velocity profiles, turbulence levels, and mixing efficiency within the reactor. acs.orgmdpi.comresearchgate.net For the production of this compound, achieving a homogeneous mixture is vital to ensure uniform temperature and supersaturation distribution, which are the primary driving forces for crystallization. cambridge.orgmdpi.com Inadequate mixing can lead to localized zones of high supersaturation, causing uncontrolled nucleation and resulting in a wide crystal size distribution (CSD), or zones of low supersaturation, which can lead to crystal dissolution. cambridge.org CFD simulations help in optimizing the design of impellers (shape, size, and clearance) and baffles, as well as the agitation speed, to ensure efficient mixing and prevent stagnant zones. biomedres.usmdpi.com

Heat and mass transfer are also critical parameters in the crystallization of this compound, which can be effectively modeled using CFD. youtube.com The simulations can predict temperature gradients within the crystallizer, ensuring that cooling is applied uniformly to control the rate of supersaturation. mdpi.comhamptonresearch.com Similarly, CFD can model the concentration distribution of potassium acetate in the solvent, providing a detailed map of supersaturation levels throughout the reactor volume. acs.orgmit.edu

To achieve more accurate predictions of the final crystal product, CFD models are often coupled with Population Balance Models (PBM) or Population Balance Equations (PBE). acs.orgresearchgate.netmr-cfd.comacs.org This coupled CFD-PBE approach simulates not only the fluid dynamics but also the evolution of the crystal population, accounting for nucleation, growth, aggregation, and breakage of crystals. researchgate.netmdpi.commstarcfd.com By integrating the local hydrodynamic and supersaturation data from the CFD simulation into the PBE, researchers can predict the final CSD with greater accuracy. researchgate.netacs.org This predictive capability allows for the optimization of process parameters such as feed rates, temperature profiles, and mixing intensity to achieve a desired CSD for this compound, reducing the need for extensive and costly pilot-scale experiments. acs.orgresearchgate.net

The table below summarizes key parameters that are typically analyzed in a CFD simulation for the design and optimization of a crystallizer.

| Parameter | Symbol | Significance in Crystallizer Design & Optimization | Typical CFD Output |

| Flow Velocity | v | Determines mixing patterns, suspension of crystals, and residence time distribution. Affects heat and mass transfer rates. | Velocity vectors and contour plots. |

| Turbulent Kinetic Energy | k | A measure of the intensity of turbulence. Higher values indicate better mixing but can also lead to crystal breakage (secondary nucleation). | Contour plots showing regions of high and low turbulence. |

| Turbulent Dissipation Rate | ε | Represents the rate at which turbulent energy is converted into thermal energy. Influences micromixing and local shear rates, affecting nucleation and agglomeration. | Contour plots of energy dissipation. |

| Temperature | T | Directly affects solubility and the level of supersaturation, which is the driving force for crystallization. Uniform temperature is crucial for consistent crystal growth. | Temperature distribution maps. |

| Solute Concentration | C | Determines the local supersaturation. Inhomogeneous concentration leads to non-uniform crystal growth and a broad CSD. | Concentration contour plots. |

| Crystal Size Distribution | CSD | The primary output of coupled CFD-PBE models. It is the key quality attribute of the final crystalline product. | Predicted histograms or distribution curves of crystal sizes. |

Monte Carlo Simulations for Crystal Growth Prediction

Monte Carlo (MC) and, more specifically, kinetic Monte Carlo (kMC) simulations are computational techniques used to model the stochastic processes of crystal growth at a molecular level. tue.nlwikipedia.org These methods provide fundamental insights into how individual molecules or ions from a solution attach to, detach from, or migrate across a crystal surface, ultimately determining the crystal's final shape, or morphology. acs.orgaps.org For this compound, kMC simulations can predict its characteristic crystal habit by modeling the interactions between the potassium ions, acetate ions, and water molecules at the crystal-solution interface. acs.orgnih.govacs.org

The kMC method simulates the time evolution of a crystal by treating growth as a sequence of random events (e.g., molecule attachment or detachment), where the probability of each event is determined by its associated rate. wikipedia.orgresearchgate.net These rates are calculated based on physical parameters such as temperature, supersaturation of the solution, and the energy of interaction between molecules. aps.orgacs.orgmdpi.com

A key application of kMC is the prediction of crystal morphology. acs.orgescholarship.org A crystal is defined by a set of faces, and the final shape depends on the relative growth rates of these faces. Faces that grow slowly become the most prominent and define the crystal's habit. kMC simulations can calculate the growth rate of each crystallographic face by simulating the microscopic events occurring on its surface. escholarship.org For a hydrated salt like this compound, the simulation would model how potassium acetate units and water molecules from the solution incorporate into the crystal lattice. acs.orgrsc.org

The inputs for a kMC simulation are derived from molecular-level calculations and experimental conditions. These include:

Crystal Lattice Structure: The specific arrangement of ions and water molecules in the this compound crystal.

Interaction Energies: The strength of the bonds between adjacent molecules within the crystal (solute-solute) and between the crystal surface and molecules in the solution (solute-solvent). acs.orgnih.gov

Process Conditions: The simulation takes into account macroscopic variables like temperature and supersaturation, which influence the rates of attachment and detachment. hamptonresearch.comacs.orgmdpi.com

By running the simulation over time, the model tracks the evolution of the crystal surface, allowing for the direct observation of growth mechanisms (e.g., layer-by-layer growth, spiral growth) and the calculation of face-specific growth rates. researchgate.netcurtin.edu.au The results can be used to construct a theoretical crystal shape that can be compared with experimentally observed morphologies. acs.org This predictive power is invaluable for understanding how process conditions or the presence of impurities can alter the shape of this compound crystals, which in turn affects bulk properties like flowability and dissolution rate.

The following table illustrates the relationship between key inputs and the predicted outputs in a typical kMC simulation for crystal growth prediction.

| Input Parameter | Description | Influence on Crystal Growth | Predicted Output |

| Supersaturation (σ) | The driving force for crystallization; the ratio of actual solute concentration to its saturation concentration. | Higher supersaturation generally increases the rate of molecule attachment, leading to faster overall crystal growth. acs.orgmdpi.com | Faster face growth rates; potential for transition from faceted to dendritic (branched) growth. aps.org |

| Temperature (T) | Affects molecular kinetic energy and solute solubility. | Influences the rates of both attachment and detachment events. Can change which crystal faces grow fastest. mdpi.comhamptonresearch.com | Changes in relative face growth rates, potentially leading to different crystal habits at different temperatures. |

| Attachment Energy (Φatt) | The energy released when a growth unit attaches to a specific site on the crystal surface. | Higher attachment energy for a specific face leads to faster incorporation of molecules on that face. | A higher growth rate for faces with higher attachment energies. |

| Solvent Interaction | The effect of the solvent (e.g., water) on blocking or promoting attachment at different crystal faces. | Strong solvent binding to a specific face can inhibit growth on that face, making it grow more slowly. curtin.edu.au | Slower growth of faces with strong solvent affinity, making those faces more prominent in the final morphology. |

Applications of Potassium Acetate Hydrate in Specialized Chemical and Industrial Systems

Potassium acetate (B1210297) hydrate (B1144303) is a versatile compound with significant applications extending beyond common uses into specialized areas of chemical and industrial processes. Its utility is prominent in systems requiring precise chemical control and in the development of advanced materials.

Advanced Analytical and Characterization Methodologies Employed in Potassium Acetate Hydrate Research

Thermal Analysis Techniques for Phase Behavior and Stability Research

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For potassium acetate (B1210297) hydrate (B1144303), these methods are indispensable for characterizing its different hydrated forms and understanding its stability.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of materials. mdpi.comresearchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique provides quantitative data on transition temperatures, enthalpies (latent heat), and heat capacity. mdpi.comresearchgate.net

In the study of potassium acetate hydrate, DSC is applied to determine the precise temperatures at which phase changes, such as melting or crystallization, occur. For instance, research has identified that potassium acetate dihydrate has a melting point of 291 K (17.85 °C) and a corresponding heat of fusion of 135 kJ/kg. researchgate.netelsevierpure.com This information is critical for applications where the material might be used for thermal energy storage. researchgate.netelsevierpure.com

Beyond thermodynamics, DSC can also furnish kinetic information about these transitions. By analyzing the shape and position of DSC peaks at various heating rates, kinetic parameters like the activation energy (Ea) and the pre-exponential factor (Z) of the transition process can be calculated. This kinetic analysis helps in understanding the rate and mechanism of phase changes. ucs.br

Table 1: Thermal Properties of Potassium Acetate Dihydrate Determined by DSC

| Property | Value | Unit |

|---|---|---|

| Melting Point | 291 | K |

| Heat of Fusion | 135 | kJ/kg |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is particularly effective for determining the hydration state of potassium acetate and for studying its thermal decomposition.

A typical TGA experiment on a hydrated salt like potassium acetate shows distinct mass loss steps. The initial step, occurring at lower temperatures, generally corresponds to the loss of water molecules (dehydration). By quantifying the percentage of mass lost, the exact number of water molecules in the hydrate's crystal structure can be confirmed. For example, the dehydration of various metal acetate hydrates can be clearly observed as the first stage of decomposition in TGA curves. bohrium.comias.ac.in

At higher temperatures, subsequent mass loss steps indicate the decomposition of the anhydrous potassium acetate. Studies on the thermal decomposition of anhydrous potassium acetate under an inert nitrogen atmosphere have shown that the process yields products such as acetone, carbon dioxide, and oxygen, with the final solid product depending on the specific conditions. jcsp.org.pk TGA can also be used to investigate the kinetics of these decomposition reactions by applying methods like the Coats-Redfern analysis to the data, which provides the activation energy and the order of the reaction. bohrium.comjcsp.org.pk

Chromatographic and Advanced Spectroscopic Techniques for Purity Assessment and Complex Mixture Analysis

Ensuring the purity of this compound and analyzing it within complex mixtures are critical for research and industrial applications. Chromatographic and spectroscopic methods provide the necessary sensitivity and specificity for these tasks.

Ion Chromatography (IC) is a powerful analytical technique used for the separation and quantification of ions. It is an essential method for accurately determining the concentration of potassium (K+) and acetate (CH₃COO⁻) ions in aqueous solutions or extracts. The technique works by separating ions based on their affinity for an ion-exchange resin packed in a column. After separation, the ions pass through a detector, typically a conductivity detector, which generates a signal proportional to the ion's concentration.

In research involving this compound, IC is used to verify the stoichiometry of solutions, assess the purity of a sample by quantifying the primary ions, and detect any ionic impurities. The method is valued for its accuracy and the ability to measure multiple ions in a single run.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally sensitive method for identifying and quantifying trace-level impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a versatile tool for analyzing complex mixtures. sielc.com

In the context of this compound research, LC-MS can be employed to detect and identify non-volatile or thermally unstable impurities that may not be detectable by gas chromatography. This includes organic impurities from the manufacturing process or products formed from the degradation of the acetate ion. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of an unknown impurity, which is a crucial step in its structural elucidation. Specifications for pharmaceutical-grade potassium acetate, for example, list potential trace metal impurities such as lead, mercury, iron, and arsenic, which are often monitored using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). honeywell.comdrugfuture.com

Rheological Studies of this compound Solutions and Suspensions

Rheology is the study of the flow and deformation of matter. For this compound, understanding the rheological properties of its aqueous solutions is vital for applications where it is used as a fluid, such as a secondary refrigerant or a de-icing agent. researchgate.net

The viscosity of potassium acetate solutions is a key rheological parameter. Research has shown that viscosity is highly dependent on both the concentration of the potassium acetate and the temperature of the solution. As concentration increases, the viscosity increases due to the greater interactions between the solute ions and water molecules. Conversely, as temperature increases, the viscosity of the solution decreases. researchgate.net These relationships are critical for engineering calculations related to fluid transport, such as determining pumping power requirements and heat transfer characteristics. multiscreensite.com

Table 2: Viscosity of 50% (w/w) Aqueous Potassium Acetate Solution at Various Temperatures

| Temperature (°C) | Viscosity (cPs) |

|---|---|

| 20 | 5.5 |

| 10 | 7.0 |

| 0 | 11.4 |

| -10 | 29.3 |

| -20 | 145.0 |

Data sourced from a typical properties sheet for a commercial solution. multiscreensite.com

Dielectric Spectroscopy for Understanding Molecular Dynamics in Hydrated Systems

Dielectric spectroscopy is a potent analytical technique for probing the molecular dynamics and interactions within hydrated systems like this compound. digitellinc.comresearchgate.net By measuring a material's response to an applied electric field across a range of frequencies, this method provides detailed insights into the rotational and translational motions of dipolar molecules and the mobility of ions. asianpubs.orgmdpi.com For this compound and its corresponding aqueous solutions, dielectric spectroscopy elucidates the behavior of water molecules, the dynamics of potassium (K⁺) and acetate (CH₃COO⁻) ions, and the complex interplay between them. asianpubs.org

The core principle of this technique involves the measurement of the complex dielectric permittivity (ε*), which consists of a real part (ε', the dielectric constant) and an imaginary part (ε'', the dielectric loss). asianpubs.org The dielectric constant reflects the ability of the material to store electrical energy, while the dielectric loss quantifies the dissipation of this energy, often as heat, due to molecular motions and ionic conduction. asianpubs.org

In studies of aqueous potassium acetate solutions, the dielectric spectra reveal distinct relaxation processes. The most prominent relaxation, typically observed in the gigahertz frequency range, is attributed to the cooperative reorientation of bulk water molecules. acs.org The presence and concentration of potassium and acetate ions significantly influence this process. asianpubs.org As the concentration of potassium acetate increases, the dielectric constant of the solution decreases. asianpubs.org This phenomenon, known as dielectric decrement, occurs because the mobile ions disrupt the hydrogen-bond network of water, and the rotational motion of water molecules in the hydration shells of the ions is restricted compared to bulk water.

Furthermore, the main water relaxation peak shifts to lower frequencies with increasing salt concentration, signifying a slowdown in the reorientational dynamics of the water molecules. nih.gov This is quantified by an increase in the dielectric relaxation time (τ), which indicates stronger intermolecular interactions and a more structured local environment around the ions. asianpubs.orgresearchgate.net The acetate ion, in particular, is known to have a structuring effect on the surrounding water molecules due to hydrophilic interactions with its carboxylate group. acs.orgresearchgate.net

Research findings indicate that as the concentration of potassium acetate rises, the changes in the imaginary part of the complex permittivity are particularly pronounced. asianpubs.org This is related to the increased contribution of ionic conductivity to the dielectric loss. Detailed analysis of the dielectric spectra allows for the separation of these conductive contributions from the dipolar relaxation processes, providing a clearer picture of the molecular dynamics.

At higher concentrations, additional relaxation modes may appear at lower frequencies. These are often attributed to the dynamics of hydrated ions or the formation and reorientation of ion pairs. The comprehensive analysis of these spectral features provides a multi-faceted understanding of hydration, ion-ion, and ion-solvent interactions that govern the macroscopic properties of this compound.

| Concentration (mol/L) | Dielectric Constant (ε') | Dielectric Loss (ε'') |

|---|---|---|

| 0.05 | 74.9 | 15.1 |

| 0.10 | 73.2 | 19.8 |

| 0.20 | 71.5 | 26.7 |

| 0.40 | 69.5 | 35.2 |

Data adapted from Feng, L., Shu, J., & Yang, X. Q. (2013). Analysis on Dielectric Properties of Chemical Solution with Potassium Ion Under Different Concentrations. The data illustrates the trend of decreasing dielectric constant and increasing dielectric loss with rising concentration. asianpubs.org

Future Research Directions and Emerging Challenges in Potassium Acetate Hydrate Science

Development of Novel Synthetic Approaches with Enhanced Efficiency and Sustainability

The conventional synthesis of potassium acetate (B1210297) involves a straightforward acid-base neutralization reaction, typically between acetic acid and a potassium source like potassium hydroxide (B78521) or potassium carbonate. wikipedia.orgchemicalbook.com While effective, current research is aimed at enhancing the efficiency, cost-effectiveness, and sustainability of this process.

Research Focus in Synthetic Approaches

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Excess Acetic Acid Method | Uses glacial acetic acid as a solvent and reactant. | Cost-effective, low energy consumption, simplified product precipitation. guidechem.com |

| Spray Drying | Rapidly dries the product from a solution or slurry. | Shortens reaction time, improves equipment utilization. google.com |

| Biorefinery Integration | Co-production alongside biofuels like ethanol (B145695). | Utilizes waste streams, potential for negative carbon footprint. acs.org |

Exploration of New Polymorphic Forms and Co-Crystals of Potassium Acetate and its Hydrates

For many years, the understanding of potassium acetate's hydrated forms was based on historical data. However, recent crystallographic studies have revolutionized this area, revealing a more complex and nuanced reality. acs.orgnih.gov Groundbreaking research has led to the first-ever determination of the crystal structures for potassium acetate polymorphs and its hydrates. acs.orgnih.govresearchgate.net

This work has disproven the long-held belief that the primary hydrated forms at ambient temperature were a sesquihydrate (1.5 hydrate) and a hemihydrate (0.5 hydrate). nih.gov Instead, two previously unknown phases were identified and structurally characterized: 3KOAc·2H₂O and KOAc·xH₂O (where x = 0.38–0.44). acs.orgnih.gov The detailed investigation of hydration and dehydration processes through variable-temperature X-ray diffraction has been critical in establishing the nature of these phase transitions. nih.gov

Beyond its own hydrates, potassium acetate is being explored for its ability to form co-crystals with other molecules. For example, a salt cocrystal of tofogliflozin (B611414) and potassium acetate has been successfully synthesized. nih.gov Intriguingly, this particular cocrystal was found to exhibit polymorphism, existing in two different forms that are enantiotropically related. nih.gov The exploration of new polymorphic and co-crystalline forms is a critical research avenue, as the crystal structure dictates the physical and chemical properties of the material, influencing its suitability for various applications. acs.orgnih.gov

Recently Identified Crystalline Forms of Potassium Acetate

| Compound/Phase | Formula | Previous Assumption | Key Finding |

|---|---|---|---|

| New Hydrate (B1144303) 1 | 3KOAc·2H₂O | Sesquihydrate (KOAc·1.5H₂O) | Newly discovered and structurally characterized phase. acs.orgnih.gov |

| New Hydrate 2 | KOAc·xH₂O (x=0.38–0.44) | Hemihydrate (KOAc·0.5H₂O) | A non-stoichiometric hydrate, newly identified. acs.orgnih.gov |

| Tofogliflozin Co-crystal | Tofogliflozin-KOAc 1:1 | Not applicable | Formation of a salt cocrystal with two of its own polymorphic forms. nih.gov |

Advanced Computational Modeling for Predicting Complex System Behavior under Varied Conditions

As the complexity of potassium acetate systems becomes more apparent, particularly with the discovery of new hydrates and its use in complex solutions, advanced computational modeling is emerging as an indispensable tool. These methods allow researchers to simulate and predict the behavior of potassium acetate hydrates at a molecular level, providing insights that are often difficult to obtain through experiments alone.

Molecular dynamics simulations, for instance, are being used to investigate the behavior of highly concentrated potassium acetate electrolytes, such as "water-in-salt" electrolytes (WiSEs). researchgate.net These simulations can reveal how water molecules interact with the potassium and acetate ions, clarifying the structure and dynamics of the solution, which is crucial for applications in energy storage devices. researchgate.net

In the context of its application as a deicing agent, nonlinear models are being developed to predict its performance under various environmental conditions. researchgate.net Such predictive models are essential for optimizing application rates and comparing its efficacy to other deicing agents. The future of this field will likely involve the development of more sophisticated models that can accurately predict phase transitions between different hydrates, the formation of co-crystals, and the thermodynamic and kinetic behavior of potassium acetate in multi-component systems, such as in its role as a gas hydrate inhibitor. researchgate.net

Integration into Next-Generation Functional Materials and Devices

The unique properties of potassium acetate and its hydrates are paving the way for their integration into a new generation of functional materials and advanced devices. Research is moving beyond traditional applications to explore its potential in energy storage and thermal management.

One of the most promising areas is its use as a latent heat storage material. elsevierpure.com Potassium acetate dihydrate has a melting point of 291 K and a heat of fusion of 135 kJ/kg, making it a strong candidate for thermal energy storage in cooling and air conditioning systems. elsevierpure.com Hydrated salts are attractive for this purpose due to their high heat storage density. elsevierpure.com

In the realm of energy storage, potassium acetate is being investigated as a key component in advanced electrochemical devices.

Potassium-ion Batteries: It serves as an electrolyte additive, where it can enhance ionic conductivity and improve the cycling stability of the battery by promoting the formation of a stable solid-electrolyte interphase. sigmaaldrich.com

Supercapacitors: In "water-in-salt" electrolytes, high concentrations of potassium acetate significantly broaden the stable operating voltage window of the supercapacitor, which can lead to a substantial increase in energy density. researchgate.net

These applications highlight a strategic shift towards utilizing the specific physicochemical properties of potassium acetate hydrates to address modern technological challenges.

Emerging Applications of Potassium Acetate Hydrate

| Application Area | Device/Material | Function of this compound | Reference |

|---|---|---|---|

| Thermal Management | Latent Heat Storage Material | Stores and releases thermal energy during its phase transition. | elsevierpure.com |

| Energy Storage | Potassium-ion Batteries | Electrolyte additive to enhance conductivity and stability. | sigmaaldrich.com |

| Energy Storage | Supercapacitors | Forms a "water-in-salt" electrolyte to widen the voltage window. | researchgate.net |

Addressing Environmental Sustainability in Production and Application Methodologies

While potassium acetate is often considered an environmentally friendlier alternative to chloride-based salts, particularly for deicing, a comprehensive understanding of its environmental impact is a critical area of ongoing research. iastate.edulrrb.orgumn.edu The challenge lies in balancing its benefits, such as lower corrosivity (B1173158) and biodegradability, with potential ecological drawbacks. lrrb.organnexechem.com

A primary environmental concern associated with its use as a deicer is its high biochemical oxygen demand (BOD) upon entering aquatic systems. lrrb.orgumn.edu The microbial degradation of the acetate ion can consume large amounts of dissolved oxygen, potentially harming aquatic life. umn.edu Field studies are being conducted to monitor the persistence and degradation of acetate in soil and water and to determine its toxicity to various organisms. iastate.edu

The sustainability of its production is also under scrutiny. Life cycle assessments are being used to quantify the carbon footprint of potassium acetate. One analysis of potassium acetate produced in a biorefinery showed the significant influence of the energy sources used on the total greenhouse gas emissions. acs.org Another source reports a climate footprint of 2.15 kg of CO₂ equivalent per kg of potassium acetate (E261), which includes emissions from agriculture, manufacturing, and transport. carboncloud.com Future research will focus on developing production methods with lower environmental footprints and establishing best practices for its application to mitigate ecological risks like oxygen depletion in waterways.

Elucidation of Hydration Mechanisms at the Atomic Level for Tailored Material Design

A fundamental understanding of how water molecules interact with potassium and acetate ions is crucial for designing new materials with specific, tailored properties. The recent discovery of novel hydrate structures underscores that these hydration mechanisms are more complex than previously understood. acs.orgnih.gov

Future research is directed at elucidating these interactions at the atomic level. Techniques like variable-temperature X-ray diffraction are already providing detailed information about the structural changes that occur during hydration and dehydration processes. nih.gov These experimental approaches, when combined with advanced computational methods like molecular dynamics simulations, can offer a complete picture of the hydration shells around the ions and the hydrogen-bonding networks within the crystal structures. researchgate.net

By precisely understanding these atomic-level mechanisms, scientists aim to control the crystallization process to selectively produce specific hydrates or polymorphs. This level of control is the key to tailored material design. For example, designing a latent heat storage material requires optimizing the melting point and heat of fusion, properties that are directly linked to the hydrate's crystal structure and the energy of its water-ion interactions. elsevierpure.com Similarly, designing more efficient electrolytes for batteries or supercapacitors depends on controlling the ionic mobility and solvation, which are governed by these same fundamental hydration mechanisms. sigmaaldrich.com

Q & A

Q. How can potassium acetate hydrate be synthesized in the laboratory, and what stoichiometric considerations are critical for reproducibility?

this compound is synthesized via acid-base neutralization. React acetic acid (CH₃COOH) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) under controlled conditions. For KOH:

For K₂CO₃: